Antithrombotic Scaffold Differentiation: 4,5-Bis(4-methoxyphenyl)-1,2,3-thiadiazole Platelet Aggregation Inhibitory Activity
In vitro screening for collagen-induced platelet aggregation inhibition identified 4,5-bis-(4-methoxyphenyl)-1,2,3-thiadiazole as active, representing the first documented example of a 1,2,3-thiadiazole scaffold exhibiting antithrombotic potential [1]. This finding distinguishes the 1,2,3-thiadiazole system from the more extensively studied 1,3,4-thiadiazole class in this therapeutic area. The study further established a SAR that identifies para-electron-donating groups (such as 4-methoxyphenyl) as critical for activity within this series [1].
| Evidence Dimension | Collagen-induced platelet aggregation inhibition |
|---|---|
| Target Compound Data | Active (qualitative positive result in screening; compound 2 in series) |
| Comparator Or Baseline | Other 4(5)-mono- and disubstituted 1,2,3-thiadiazoles lacking para-electron-donating substituents |
| Quantified Difference | Compounds with para-electron-donating groups (including 4-methoxyphenyl) showed activity; those without did not |
| Conditions | Collagen-induced platelet aggregation in vitro assay |
Why This Matters
This establishes the 1,2,3-thiadiazole scaffold with 4-methoxyphenyl substitution as a validated entry point for antithrombotic research, differentiating it from 1,3,4-thiadiazole-based approaches.
- [1] Thomas EW, et al. Synthesis and platelet aggregation inhibitory activity of 4,5-bis(substituted)-1,2,3-thiadiazoles. J Med Chem. 1985;28(4):442-446. DOI: 10.1021/jm00382a009. PMID: 3981535. View Source
